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Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

Cat. No.: B15264363 Get Quote

This guide provides a comparative overview of molecular docking studies involving

azaspirocyclic ligands, with a focus on their interactions with protein kinases, a critical class of

drug targets. The information presented is synthesized from various in silico studies to aid

researchers, scientists, and drug development professionals in understanding the binding

characteristics and computational evaluation of these compounds.

Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of various heterocyclic and azaspirocyclic-

like compounds against several protein kinase targets as reported in different studies. Docking

scores, typically in kcal/mol, estimate the binding affinity of a ligand to a receptor, with more

negative values indicating stronger predicted binding.
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(e.g., 7b,

7c)

Experimental Protocols
The methodologies for molecular docking studies of azaspirocyclic ligands generally follow a

standardized workflow. Below are the typical steps synthesized from various research articles.

1. Protein Preparation:

Source: The 3D crystal structure of the target protein (e.g., a specific kinase) is downloaded

from the Protein Data Bank (PDB).[6]

Preparation Steps:

Removal of water molecules and any co-crystallized ligands or cofactors.[6]

Addition of polar hydrogen atoms and assignment of Kollman charges to the protein

structure.[6]

The protein structure is often minimized using a force field (e.g., OPLS3) to relieve any

steric clashes.

2. Ligand Preparation:

Structure Generation: The 2D structures of the azaspirocyclic ligands are drawn using

chemical drawing software and converted to 3D structures.

Energy Minimization: The 3D structures of the ligands are geometry-optimized and their

energy is minimized to obtain the most stable conformation.

Charge and Torsion Assignment: Appropriate partial charges are assigned to the ligand

atoms, and rotatable bonds are defined.

3. Molecular Docking:
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Software: Commonly used software includes AutoDock Vina, Glide, and Discovery Studio.[1]

[4][6][7]

Grid Box Generation: A grid box is defined around the active site of the target protein. The

dimensions and center of the grid are specified to encompass the binding pocket where the

native ligand binds.[6]

Docking Algorithm: The docking program explores various conformations and orientations of

the ligand within the defined active site.

Scoring Function: A scoring function is used to calculate the binding energy for each pose,

predicting the most favorable binding mode. The pose with the lowest binding energy

(docking score) is typically considered the most likely.[8]

4. Analysis of Results:

Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions

between the ligand and the protein's active site residues.

Interaction Types: Key interactions such as hydrogen bonds, hydrophobic interactions, and

pi-stacking are identified.

Comparison: The docking scores and binding modes of the test compounds are often

compared to a known inhibitor (reference ligand) to evaluate their potential.[1]

Mandatory Visualization
Below is a generalized workflow for a comparative molecular docking study.
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Caption: Workflow for a comparative molecular docking study.
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The following diagram illustrates a simplified protein kinase signaling pathway, which is often

the target of inhibitory azaspirocyclic ligands.[2][3]
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Caption: A simplified kinase signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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